![molecular formula C19H18N2O4 B375312 Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 282108-65-0](/img/structure/B375312.png)
Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C19H18N2O4 and its molecular weight is 338.4g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Methods
Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its derivatives have been synthesized using various methods. The modified Biginelli reaction, using microwave irradiation and catalyzed by TsOH under solvent-free conditions, has been utilized for high yield synthesis of related compounds (Chen, Liu, & Wang, 2012). Additionally, solvent-free synthesis methods using ionic liquid-mediated reactions have been reported, showcasing the efficiency and environmental benefits of such approaches (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Structural and Conformational Studies
The crystal structures and conformational analyses of these compounds have been determined using X-ray diffraction (XRD) and quantum chemical calculations. Studies reveal that the heterocyclic ring in these compounds adopts a quasi-boat conformation, with the occurrence of C4-stereocenter causing the formation of both R- and S- enantiomers. The enantiomers are orientated to each other via hydrogen bonding, contributing to the formation of an enantio-syndio packing in the crystal structure (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013).
Thermodynamic and Physical Properties
Thermodynamic Studies
The thermodynamic properties, including combustion energies and enthalpies of formation, have been extensively studied. These studies are crucial for understanding the stability and reactivity of the compounds. The results from differential thermal analysis have been used to calculate enthalpies of fusion, vaporization, and sublimation, thereby providing comprehensive insights into the thermal behavior of these compounds (Klachko, Matiychuk, Sobechko, Serheyev, & Tishchenko, 2020).
Density, Viscosity, and Ultrasonic Properties
Studies focusing on the density, viscosity, and ultrasonic properties of these compounds in various solutions have been conducted. These studies help in understanding the solute-solvent interactions and provide insights into molecular interactions in solutions. The acoustical properties derived from these studies are used to interpret various molecular interactions, significantly contributing to the understanding of the compound’s behavior in different solvents (Bajaj & Tekade, 2014).
properties
IUPAC Name |
methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-12-16(18(22)24-2)17(21-19(23)20-12)13-7-6-10-15(11-13)25-14-8-4-3-5-9-14/h3-11,17H,1-2H3,(H2,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNIIFMKAXUWHI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-methyl-2-oxo-4-(3-phenoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.